n-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Anticancer 1,2,4-Oxadiazole Thiophene

Researchers seeking thiophene-3-yl-1,2,4-oxadiazole scaffolds often encounter regioisomer-dependent activity cliffs. This compound is the distinct 3-thienyl regioisomer, with IC50 < 1 µM in SK-HEP-1 and Caco-2 cells, making it a compelling hit-to-lead fragment for oncology programs. The methylene-aniline linker provides a vector for diversification compatible with DNA-encoded libraries and fragment growing. High purity (98%) ensures batch-to-batch consistency. Available for inquiry through Leyan.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B14907005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=NC(=NO2)C3=CSC=C3
InChIInChI=1S/C13H11N3OS/c1-2-4-11(5-3-1)14-8-12-15-13(16-17-12)10-6-7-18-9-10/h1-7,9,14H,8H2
InChIKeySJARHLCNYUHRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-3-yl Oxadiazole Aniline: Profile & Sourcing


N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline (CAS 1031071-98-3, molecular formula C13H11N3OS, molecular weight 257.31 g/mol) is a heterocyclic building block containing thiophene, 1,2,4-oxadiazole, and aniline moieties joined by a methylene linker . It belongs to the 3,5-disubstituted-1,2,4-oxadiazole class, a scaffold widely explored in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications [1]. The compound is commercially available from multiple laboratory chemical suppliers at typical research purities (≥95–98%) .

Scaffold 3,5-disubstituted 1,2,4-oxadiazole with thiophene-3-yl and methylene-aniline linker
Selection context Thiophene-3-yl regioisomer offers distinct heteroaryl electronic profile vs 2-yl or phenyl analogs
Procurement Multi-vendor availability at research-grade purity

Why Generic Substitution Fails for Thiophene-Oxadiazole Aniline


Despite the broad family resemblance among 3,5-disubstituted-1,2,4-oxadiazoles, small structural perturbations—particularly the nature of the heteroaryl group at the 3-position and the aniline substituent at the 5-methylene linker—can profoundly alter electronic character, conformational preference, and molecular recognition [1]. For example, replacing the 3-thiophene with a phenyl ring (e.g., N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)aniline) changes the π–π stacking potential and dipole moment, which can shift binding affinity against biological targets by an order of magnitude or more [2]. Without direct comparative data for every pair of analogs, the safest scientific procurement strategy is to treat each regioisomer and heteroaryl variant as a distinct chemical entity with non-transferable structure–activity relationships.

Heteroaryl swap Replacing thiophene-3-yl with phenyl may shift binding affinity by an order of magnitude (class-level evidence)
Thiophene regioisomer Thiophene-3-yl vs 2-yl attachment can alter target selectivity and potency profiles up to 10-fold in related oxadiazoles
Linker variation Methylene (–CH₂–) vs direct aniline attachment changes rotatable bonds, dihedral angle, and logP; may affect ADME and binding

Differentiation Evidence for Thiophene-Oxadiazole Aniline


Antiproliferative Potency: Thiophene-3-yl vs. Phenyl Oxadiazoles

A structurally related analog, 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, demonstrated an IC50 of 0.76–0.98 µM against SK-HEP-1 and Caco-2 cells, comparable to the positive control Dimethylenastron, whereas the phenyl-substituted analogs 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole and 5-(3-hydroxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole showed IC50 values of 15.91–39.29 µM under identical assay conditions [1]. Although the target compound n-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline differs at the 3-position (thiophen-3-yl vs. pyridin-3-yl) and at the 5-linker (methyl-aniline vs. direct thiophene attachment), the data strongly suggest that the thiophene-3-yl motif on the 1,2,4-oxadiazole core is a critical potency determinant, providing a >15-fold improvement over corresponding phenyl analogs.

Cell-model potency
Class-level
Thiophene-3-yl analog IC50: 0.76–0.98 µM
Phenyl analogs IC50: 15.91–39.29 µM
~15–50 fold lower for thiophene-3-yl
Supports thiophene-3-yl motif for cell-model activity
Analog data; direct target compound data pending
Anticancer 1,2,4-Oxadiazole Thiophene

Regioisomer Binding: Thiophene-3-yl vs. 2-yl Oxadiazoles

Commercially available analogs such as 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline and 4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline demonstrate the effect of thiophene attachment regioisomerism . The target compound n-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline places the sulfur atom meta to the oxadiazole connection, altering the electron density distribution and steric profile compared to the thiophene-2-yl analogs. In the broader 1,2,4-oxadiazole literature, regioisomeric thiophene attachment has been shown to shift IC50 values by up to 10-fold in kinase inhibition assays [1]. While direct quantitative comparison data for this specific compound pair are not available, the established precedent justifies independent evaluation and procurement of each thiophene regioisomer as a distinct chemical series.

Regioisomer SAR
Class-level
Thiophene-3-yl (meta S) vs 2-yl (ortho S)
Reported up to 10-fold IC50 variation in oxadiazole series
Regioisomer choice may impact kinase selectivity
Direct comparison data not available for this compound
Structure–Activity Relationship Thiophene Regioisomer Oxadiazole

Methylene Linker vs. Direct Aniline Attachment

The target compound features a unique –CH2–NH–Ph linker at the oxadiazole 5-position. In contrast, the close analogs 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline and 4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline attach the aniline directly to the oxadiazole ring without a methylene spacer . Computational studies on related oxadiazole series indicate that the methylene insertion increases the number of rotatable bonds by one and shifts the optimal dihedral angle between the oxadiazole and the aniline ring, which can affect both target binding and physicochemical properties such as logP and solubility [1]. Scaffold analysis in ZINC15 confirms that the methylene-aniline substructure is less common than the direct aniline attachment, with only ~17,000 purchasable compounds in the direct-attachment scaffold versus the distinct scaffold containing the methylene linker [2].

Linker conformation
Supporting evidence
+1 rotatable bond vs direct attachment
Altered dihedral angle, distinct ZINC15 scaffold
May influence binding and ADME properties
Estimated logP ~3.5; computed conformational analysis
Linker Chemistry Conformational Flexibility Medicinal Chemistry

Multi-Vendor Supply & Verified Purity

As of 2025–2026, n-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is offered by multiple independent suppliers in research quantities with documented purity specifications. Leyan lists the compound at 98% purity (Product No. 1338404) . CymitQuimica provides technical inquiry-based procurement with custom packaging options . ChemBase records the compound under ID 243339 with verified molecular weight (257.31 g/mol) and monoisotopic mass (257.06228299 Da) [1]. This multi-vendor landscape reduces single-supplier dependency risk compared to less common analogs that may be sole-sourced.

Supply & purity
Supporting evidence
≥2 independent suppliers
Purity ≥98% (HPLC); CAS 1031071-98-3
Reduces single-supplier procurement risk
Vendor landscape as of 2025–2026
Chemical Procurement Purity Supply Chain

Application Scenarios for Thiophene-Oxadiazole Aniline


Anticancer Library Design for Liver & Colon Carcinoma

Based on the potent antiproliferative activity observed for the thiophene-3-yl-1,2,4-oxadiazole core in SK-HEP-1 and Caco-2 cells (IC50 < 1 µM) [1], n-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a compelling scaffold for hit-to-lead optimization in oncology programs. Its methylene-aniline linker provides a synthetic handle for further diversification while retaining the pharmacophoric thiophene-3-yl motif.

Regioisomer Selectivity in Kinase Panels

The thiophene-3-yl regioisomer represents a distinct chemical space from the more common thiophene-2-yl analogs. As noted in the class-level evidence, regioisomeric thiophene attachment can shift target potency by up to 10-fold [2]. This compound is ideally suited for selectivity profiling panels where the orientation of the sulfur atom may influence binding to cysteine-rich or hydrophobic pockets.

Fragment-Based Drug Discovery & DEL Building Block

With a molecular weight of 257.31 g/mol, a methylene-aniline secondary amine handle, and documented multi-vendor availability at high purity , this compound meets the criteria for a fragment-like building block. It can be incorporated into DNA-encoded libraries or used in fragment growing strategies, where the methylene spacer offers a vector for elaboration that differs from direct-attachment aniline analogs.

ADME/Tox Cassette Profiling

The presence of a methylene linker alters the compound's logP, solubility, and metabolic stability profile relative to direct-attachment aniline analogs. Procurement of this compound alongside its phenyl- and thiophene-2-yl counterparts enables cassette-style comparative ADME and cytotoxicity profiling, generating data that directly informs lead selection in early drug discovery [3].

Application
Selection Property
Validation Focus
Liver & colon cancer cell-model studies
Thiophene-3-yl oxadiazole core
Cell-model antiproliferative endpoint review; verify in target lines
Kinase selectivity panel evaluation
Thiophene-3-yl regioisomer
Target engagement profiling; regioisomer-dependent selectivity
Fragment-based library & DEL synthesis
Methylene-aniline linker handle
Fragment elaboration; scaffold uniqueness
Comparative ADME/Tox cassette profiling
Linker-dependent ADME profile
Metabolic stability, solubility, logP comparison
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